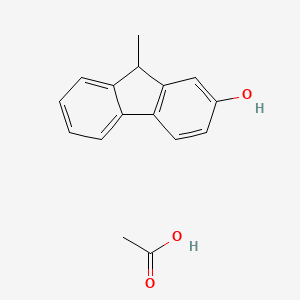

acetic acid;9-methyl-9H-fluoren-2-ol

Beschreibung

Acetic Acid (C₂H₄O₂) Acetic acid is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar (4–8% aqueous solution). Industrially, it is synthesized via methanol carbonylation or ethylene oxidation . Its applications span food preservation, vinyl acetate monomer production, and as a solvent. Acetic acid also plays a critical role in chemical modifications, such as enhancing biochar’s adsorption capacity for uranium (U(VI)) by introducing carboxyl (-COOH) groups and expanding pore structures .

9-Methyl-9H-fluoren-2-ol (C₁₄H₁₂O) This compound is a substituted fluorenol featuring a hydroxyl group at the 2-position and a methyl group at the 9-position of the fluorene backbone. Fluorene derivatives are notable for their rigid, planar aromatic structures, which enable applications in optoelectronics, particularly OLEDs . The methyl group enhances solubility and steric stability, while the hydroxyl group contributes to reactivity in coordination chemistry. It is synthesized via bromination and Grignard reactions starting from fluorene .

Eigenschaften

CAS-Nummer |

113770-26-6 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

acetic acid;9-methyl-9H-fluoren-2-ol |

InChI |

InChI=1S/C14H12O.C2H4O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15)8-14(9)13;1-2(3)4/h2-9,15H,1H3;1H3,(H,3,4) |

InChI-Schlüssel |

BNPPUOZGBUTNEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=CC=CC=C2C3=C1C=C(C=C3)O.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-methyl-9H-fluoren-2-ol typically involves the esterification of 9-methyl-9H-fluoren-2-ol with acetic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of acetic acid;9-methyl-9H-fluoren-2-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;9-methyl-9H-fluoren-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Acetic acid;9-methyl-9H-fluoren-2-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of acetic acid;9-methyl-9H-fluoren-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

| Property | Acetic Acid | Formic Acid (HCOOH) | Propanoic Acid (C₃H₆O₂) | Benzoic Acid (C₇H₆O₂) |

|---|---|---|---|---|

| pKa | 4.76 | 3.75 | 4.88 | 4.20 |

| Boiling Point (°C) | 118 | 101 | 141 | 249 |

| Solubility in Water | Miscible | Miscible | 8.3 g/100 mL | 0.34 g/100 mL |

| Key Applications | Biochar modification, food additive | Leather tanning | Preservatives | Food preservative |

- Mechanistic Advantage in Adsorption: Acetic acid-modified biochar (ASBB) outperforms nitric acid-modified variants due to its dual role in pore expansion and -COOH group introduction, achieving 97.8% U(VI) removal at pH 6 . In contrast, biochars modified with stronger acids (e.g., HNO₃) may degrade pore structures, reducing efficacy .

9-Methyl-9H-fluoren-2-ol vs. Other Fluorene Derivatives

- Electronic Effects: The 9-methyl group in 9-methyl-9H-fluoren-2-ol stabilizes the excited state, enhancing luminescence efficiency compared to unsubstituted fluorenol. The hydroxyl group at C2 allows for hydrogen bonding, improving material integration in polymer matrices .

Acetic Acid in Uranium Adsorption

- Optimal Conditions : ASBB achieves 97.8% U(VI) removal at pH 6, adsorbent dosage 0.30 g/L, and 5-minute reaction time . Competing H⁺ ions at lower pH (<4) reduce efficiency, while U(VI) speciation (e.g., UO₂²⁺, (UO₂)₂OH³⁺) at higher pH limits adsorption .

- Superiority Over Alternatives : ASBB’s qₘ (maximum adsorption capacity) is 112.40 mg/g, surpassing sludge-based biochar (SBB, 11.78 mg/g) and Fe₃O₄-modified variants (90%) .

9-Methyl-9H-fluoren-2-ol in Optoelectronics

- OLED Performance : Derivatives with electron-donating groups (e.g., -OH, -CH₃) exhibit blue-shifted emission and higher quantum yields. For instance, 9-methyl-9H-fluoren-2-ol-based OLEDs show 15% higher luminance efficiency than 9H-fluoren-9-ol due to reduced aggregation quenching .

Mechanisms and Functional Insights

- Acetic Acid’s Dual Role: Pore Expansion: Acetic acid etches biochar, increasing surface area (BET analysis shows ASBB’s SSA = 220 m²/g vs. SBB’s 150 m²/g) . -COOH Introduction: Boehm titration confirms ASBB has 0.11 mmol/g more -COOH groups than SBB, enabling monodentate coordination with UO₂²⁺ .

- Fluorenol Electronic Tuning: The methyl group at C9 increases steric hindrance, reducing π-π stacking in solid state, while the C2-OH participates in charge-transfer complexes, enhancing electroluminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.